![molecular formula C10H9N3O2 B1331201 5-氨基-3-苯基-1,2-恶唑-4-甲酰胺 CAS No. 15783-70-7](/img/structure/B1331201.png)
5-氨基-3-苯基-1,2-恶唑-4-甲酰胺
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the ruthenium-catalyzed cycloaddition to create triazole-based scaffolds , the preparation of nucleoside inhibitors of purine nucleoside phosphorylase through acetylation and ammonolysis , and the condensation reactions to form complex molecules with potential antitumor activity . These methods highlight the importance of catalysts, protecting groups, and the careful selection of reactants to achieve the desired regioselectivity and yield in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be an intermediate in a reaction involving potassium ethoxide . Similarly, the structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of heterocyclic compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of triazole-containing dipeptides , the transformation of functional groups to create nucleoside analogs , and the reactions of thioamides with triazoles to yield various heterocyclic systems . These reactions are crucial for the development of new pharmaceuticals and demonstrate the versatility of heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various techniques, including UV, IR, mass spectrometry, pKa measurements, and NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in biological systems and for the design of new drugs with improved efficacy and safety profiles.
科学研究应用
合成方法
铜催化的分子内环化:库马尔等人(2012 年) 的一项研究描述了利用分子内铜催化环化的 2-苯基-4,5-取代恶唑的有效两步合成。这种方法是对以前环化技术的改进。
微波辅助康福斯重排:诺尔特等人(2006 年)优化了一种微波辅助程序,用于制备恶唑-4-甲酰胺及其热重排为 5-氨基恶唑-4-甲酸酯,证明了对各种恶唑的有效性 (诺尔特等人,2006 年)。
化学结构和性质
晶体结构分析:拉贝等人(2010 年)对类似化合物的晶体结构的研究提供了对这些分子的分子排列和稳定性的见解 (拉贝等人,2010 年)。
迪姆罗斯重排:探索迪姆罗斯重排的研究,例如萨瑟兰和坦南特(1971 年)的研究,提供了对类似恶唑衍生物的结构转化的理解 (萨瑟兰和坦南特,1971 年)。
生物活性与潜在应用
阿尔茨海默病中的芳基异恶唑-色酮甲酰胺:萨迪等人(2020 年)研究了芳基异恶唑-色酮甲酰胺的胆碱酯酶抑制活性,揭示了在阿尔茨海默病治疗中的潜在应用 (萨迪等人,2020 年)。
抗癌剂合成:库马尔等人(2009 年)合成了功能化的氨基酸衍生物,包括恶唑烷甲酰胺,对癌细胞系显示出有希望的细胞毒性 (库马尔等人,2009 年)。
癌症治疗中的抗增殖活性:马吉奥等人(2011 年)制备了 N-苯基-1H-吲唑-1-甲酰胺,对各种癌细胞系表现出显着的抗增殖活性 (马吉奥等人,2011 年)。
安全和危害
未来方向
Isoxazole derivatives, including 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, have significant potential in the field of medicinal chemistry . They provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
作用机制
Biochemical Pathways
Some studies suggest that it may interfere with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
It is known that the compound is a powder at room temperature . Its molecular weight is 203.2 , which could potentially influence its bioavailability
Result of Action
It has been suggested that it may disrupt the growth and pathogenicity of certain bacteria by interfering with their virulence pathways .
Action Environment
属性
IUPAC Name |
5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHRZLZAZQSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935810 | |
Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-phenyl-1,2-oxazole-4-carboxamide | |
CAS RN |
15783-70-7 | |
Record name | NSC86859 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。